![molecular formula C20H11Cl2FN2O2 B400416 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B400416.png)
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a phenol group substituted with dichloro and fluoro groups, along with a benzooxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multiple steps. One common method starts with the preparation of the benzooxazole intermediate, which is then reacted with the appropriate phenol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: This compound shares similar structural features but differs in its core ring system.
2,6-Dichloro-4-fluorophenol: Another related compound with similar substituents but a different overall structure.
Uniqueness
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its combination of a benzooxazole moiety with a phenol group, along with specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H11Cl2FN2O2 |
|---|---|
Molecular Weight |
401.2g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-12-7-11(19(26)15(22)8-12)10-24-13-5-6-18-17(9-13)25-20(27-18)14-3-1-2-4-16(14)23/h1-10,26H |
InChI Key |
SWDXBHSIKBCPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


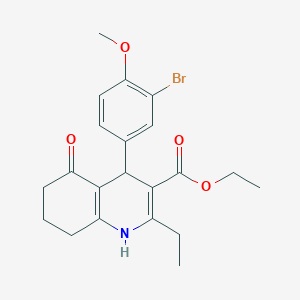
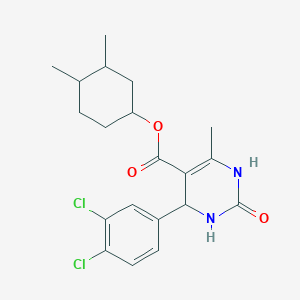

![Ethyl 4-[4-(diethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B400339.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400340.png)
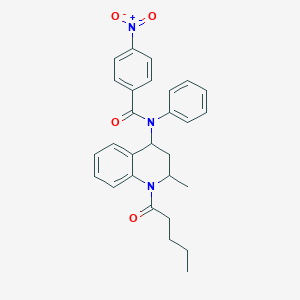
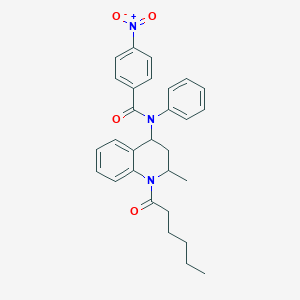
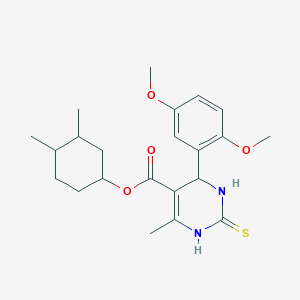
![DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400346.png)
![2-(4-iodophenyl)-4-(3-nitrophenyl)-dispiro[1H-indene-2,3'-tetrahydrofuran-5',2''-(1''H)-indene]-1,1'',3,3''(2H,2''H)-tetrone](/img/structure/B400348.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 3-iodobenzoate](/img/structure/B400349.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 2-iodobenzoate](/img/structure/B400352.png)
![4-{2-[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 2-iodobenzoate](/img/structure/B400353.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B400357.png)
